Biological targets associated with 5-Cyclopentylpentan-2-amine analogs
Biological targets associated with 5-Cyclopentylpentan-2-amine analogs
An In-Depth Technical Guide to the Biological Targets of 5-Cyclopentylpentan-2-amine Analogs
Authored by: A Senior Application Scientist
Abstract
The 5-cyclopentylpentan-2-amine scaffold represents a versatile structural motif with significant potential in drug discovery. Its analogs have demonstrated a remarkable diversity of biological activities, engaging a range of targets from bacterial enzymes to central nervous system receptors. This guide provides an in-depth exploration of the key biological targets associated with these analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, supported by field-proven insights and detailed experimental protocols to empower further investigation and therapeutic development.
Introduction: The 5-Cyclopentylpentan-2-amine Core and its Therapeutic Potential
The core structure of 5-cyclopentylpentan-2-amine combines a flexible pentanamine chain with a rigid cyclopentyl group. This combination of lipophilicity and conformational constraint provides a unique platform for designing molecules that can interact with a variety of biological targets. The inherent chirality at the 2-position of the pentanamine chain further allows for stereospecific interactions, a critical factor in modern drug design.
This guide will explore the known biological targets of analogs built upon this foundational structure, with a focus on:
-
Bacterial Enzyme Inhibition: Targeting essential bacterial enzymes for the development of novel antibiotics.
-
Neuromodulation: Interacting with receptors in the central nervous system to modulate neuronal activity.
-
Opioid Receptor Modulation: Designing ligands for opioid receptors with potential applications in pain management and other neurological disorders.
Targeting Bacterial Peptidoglycan Biosynthesis: MraY Inhibition
A significant area of research for cyclopentane-containing molecules has been in the development of new antibiotics. One promising target is Phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the early stages of bacterial peptidoglycan biosynthesis.
Mechanism of Action
MraY catalyzes the transfer of the soluble cytoplasmic intermediate, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the construction of the bacterial cell wall. Inhibition of MraY disrupts this process, leading to bacterial cell death.
Cyclopentane-based analogs of the natural product antibiotic muraymycin have been synthesized and evaluated as MraY inhibitors.[1] These analogs replace the ribose core of muraymycins with a cyclopentane ring, aiming for reduced structural complexity and improved synthetic tractability.[1]
Structure-Activity Relationship (SAR) Insights
Studies on cyclopentane-based muraymycin analogs have revealed key structural features for MraY inhibition:
-
Lipophilic Side Chain: A lipophilic side chain is crucial for potent MraY inhibition. Analogs lacking this feature exhibit significantly lower inhibitory activity.[1]
-
Stereochemistry: The stereochemistry of the cyclopentane core and its substituents plays a critical role in binding to the MraY active site.
Experimental Workflow: MraY Inhibition Assay
The following protocol outlines a typical workflow for assessing the inhibitory activity of 5-cyclopentylpentan-2-amine analogs against MraY.
Caption: Workflow for MraY Inhibition Assay.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Purify recombinant MraY enzyme. Synthesize or procure UDP-MurNAc-pentapeptide, which can be radiolabeled (e.g., with tritium) or fluorescently tagged for detection.
-
Assay Reaction: In a suitable buffer, combine the purified MraY enzyme, the substrate, and varying concentrations of the test analogs. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Product Separation: Stop the reaction and separate the lipid-soluble product (Lipid I) from the water-soluble substrate. This is often achieved by solvent extraction (e.g., with n-butanol).
-
Quantification: Quantify the amount of product formed. For radiolabeled substrates, this can be done using liquid scintillation counting. For fluorescently tagged substrates, use a fluorescence plate reader.
-
Data Analysis: Plot the percentage of MraY inhibition against the logarithm of the analog concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Neuromodulation: Allosteric Potentiation of AMPA Receptors
Analogs incorporating a 1,2-disubstituted cyclopentane core have been identified as potent positive allosteric modulators (potentiators) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.
Mechanism of Action
AMPA receptor potentiators do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to glutamate. This leads to an increase in the amplitude and duration of the postsynaptic current, thereby strengthening synaptic transmission.
Caption: Mechanism of AMPA Receptor Potentiation.
Structure-Activity Relationship (SAR) Insights
The activity of these potentiators is highly dependent on stereochemistry. For 1,2-disubstituted cyclopentane analogs, the stereochemistry at the 2-position of the cyclopentane ring is a critical determinant of potentiating activity.[2]
Experimental Workflow: Electrophysiological Recording of AMPA Receptor Activity
Patch-clamp electrophysiology on cells expressing AMPA receptors is the gold standard for characterizing the activity of potentiators.
Detailed Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the desired AMPA receptor subtype (e.g., GluA4).
-
Patch-Clamp Setup: Prepare whole-cell patch-clamp recordings from these cells.
-
Drug Application: Apply a sub-saturating concentration of glutamate to elicit a baseline AMPA receptor-mediated current.
-
Co-application of Analog: Co-apply the test cyclopentane analog with glutamate and record the change in current amplitude and decay kinetics.
-
Data Analysis: Quantify the potentiation as the fold-increase in current amplitude or charge transfer in the presence of the analog compared to glutamate alone. Determine the EC50 for potentiation by testing a range of analog concentrations.
Opioid Receptor Modulation
The cyclopentane moiety has also been incorporated into molecules targeting opioid receptors. For instance, 2-aminocyclopentane carboxylic acid has been used as a peptidomimetic for proline in analogs of morphiceptin, a mu-opioid receptor agonist.[3]
Mechanism of Action
Opioid receptors are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. Ligand binding to these receptors initiates a signaling cascade that typically leads to analgesia, sedation, and other physiological effects. The specific functional outcome (agonist, antagonist, or partial agonist) depends on the conformational changes induced in the receptor by the ligand.
Structure-Activity Relationship (SAR) Insights
For morphiceptin analogs containing 2-aminocyclopentane carboxylic acid, the stereochemistry of the cyclopentane ring is paramount. Specific cis and trans configurations determine the activity at mu and delta-opioid receptors.[3] This highlights the importance of conformational constraint in achieving receptor selectivity and potency.
Experimental Workflow: Radioligand Binding and Functional Assays
A combination of binding and functional assays is necessary to fully characterize the interaction of analogs with opioid receptors.
Binding Assay (Competitive Inhibition):
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the opioid receptor of interest (e.g., mu, delta, kappa).
-
Assay Setup: Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-receptors) and varying concentrations of the unlabeled test analog.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test analog, which reflects its binding affinity.
Functional Assay (e.g., [³⁵S]GTPγS Binding):
-
Assay Principle: This assay measures the activation of G proteins upon receptor agonism.
-
Procedure: Incubate receptor-expressing membranes with the test analog and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Measurement: Quantify the amount of [³⁵S]GTPγS bound to the G proteins, which is proportional to the degree of receptor activation.
-
Analysis: Determine the EC50 (potency) and Emax (efficacy) of the analog to classify it as a full agonist, partial agonist, or antagonist.
Future Directions and Conclusion
The 5-cyclopentylpentan-2-amine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The examples presented in this guide illustrate the diverse range of biological targets that can be modulated by molecules containing this core structure. Future research in this area will likely focus on:
-
Expanding the Target Space: Exploring other potential targets for these analogs, including other GPCRs, ion channels, and enzymes.
-
Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective analogs.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising lead compounds to advance them towards clinical development.
This technical guide provides a foundational understanding of the biological targets associated with 5-cyclopentylpentan-2-amine analogs. By leveraging the experimental protocols and mechanistic insights presented herein, researchers can accelerate the exploration of this promising chemical space and unlock its full therapeutic potential.
References
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (Source: NIH) [Link]
-
Synthesis, antiviral and cytostatic activities of carbocyclic nucleosides incorporating a modified cyclopentane ring. Part 2: Adenosine and uridine analogues. (Source: PubMed) [Link]
-
5-Cyclopentylpentan-2-one | C10H18O | CID 18433881. (Source: PubChem) [Link]
-
Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. (Source: PubMed) [Link]
-
Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. (Source: ResearchGate) [Link]
-
2-cyclopropyl-N-methylpentan-2-amine | C9H19N | CID 123651992. (Source: PubChem) [Link]
-
5-Cyclopentylpentan-2-ol | C10H20O | CID 18433867. (Source: PubChem) [Link]
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (Source: ResearchGate) [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (Source: MDPI) [Link]
-
Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | C9H20N2 | CID 106962. (Source: PubChem) [Link]
-
New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. (Source: MDPI) [Link]
-
(2S)-1-cyclopentyl-N-methylpropan-2-amine | C9H19N | CID 76958189. (Source: PubChem) [Link]
-
Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands. (Source: ResearchGate) [Link]
-
(2S)-pentan-2-amine | C5H13N | CID 6997344. (Source: PubChem) [Link]
-
Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. (Source: ResearchGate) [Link]
Sources
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
